4-Cyano-3,5-diiodopyridine
Overview
Description
4-Cyano-3,5-diiodopyridine is an organic compound with the molecular formula C6H2I2N2 It is a derivative of pyridine, characterized by the presence of cyano and diiodo substituents at the 4th and 3rd, 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-diiodopyridine typically involves the halogenation of 4-cyanopyridine. One common method includes the following steps :
Lithiation: A solution of 2,2,6,6-tetramethylpiperidine in tetrahydrofuran is treated with n-butyllithium at low temperatures (-30°C to 0°C).
Addition of 4-Cyanopyridine: The 4-cyanopyridine is added to the lithiated solution at -78°C, followed by stirring.
Iodination: Iodine is added to the reaction mixture, which is then allowed to warm to room temperature.
Workup: The reaction mixture is quenched with a saturated sodium thiosulfate solution, extracted with ethyl acetate, and purified by silica gel chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Palladium Catalysts: For cross-coupling reactions, often in the presence of ligands and bases.
Major Products
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through cross-coupling reactions.
Scientific Research Applications
4-Cyano-3,5-diiodopyridine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-diiodopyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the cyano and diiodo groups. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3,5-dibromopyridine
- 4-Cyano-3,5-dichloropyridine
- 4-Cyano-3,5-difluoropyridine
Uniqueness
4-Cyano-3,5-diiodopyridine is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-diiodopyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTZXTXSOCLOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479395 | |
Record name | 4-CYANO-3,5-DIIODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827616-50-2 | |
Record name | 3,5-Diiodo-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827616-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CYANO-3,5-DIIODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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